REACTION_SMILES
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[CH3:1][C:2](=[CH:3][CH2:4][N:5]1[C:6](=[O:7])[c:8]2[c:9]([cH:10][cH:11][cH:12][cH:13]2)[C:14]1=[O:15])[CH2:16][CH2:17][CH:18]=[C:19]([CH2:20][CH2:21][CH:22]=[C:23]([CH3:24])[CH3:25])[CH3:26].[CH3:27][NH:28][NH2:29].[CH3:32][CH2:33][OH:34].[Na+:31].[OH-:30]>>[CH3:1][C:2](=[CH:3][CH2:4][NH2:5])[CH2:16][CH2:17][CH:18]=[C:19]([CH2:20][CH2:21][CH:22]=[C:23]([CH3:24])[CH3:25])[CH3:26]
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Name
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CC(C)=CCCC(C)=CCCC(C)=CCN1C(=O)c2ccccc2C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=CCCC(C)=CCCC(C)=CCN1C(=O)c2ccccc2C1=O
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Name
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CNN
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNN
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Type
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product
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Smiles
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CC(C)=CCCC(C)=CCCC(C)=CCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |